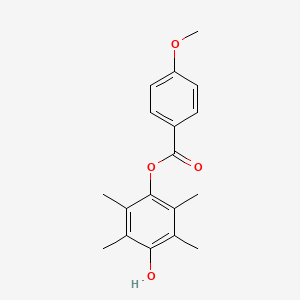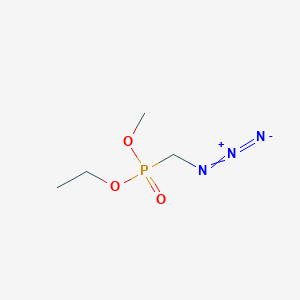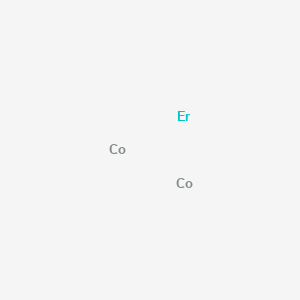
Cobalt;erbium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt;erbium is a compound that combines the elements cobalt and erbium. Cobalt is a transition metal known for its magnetic properties, high melting point, and ability to form various compounds. Erbium is a rare earth element that is often used in optical materials and has unique magnetic properties. The combination of these two elements results in a compound with interesting physical and chemical properties, making it valuable for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobalt;erbium compounds can be synthesized using various methods, including citrate-gel auto-combustion, sol-gel, and solid-state reactions. One common method involves dissolving cobalt nitrate, ferric nitrate, and erbium nitrate in distilled water, followed by the addition of citric acid and ammonia solution. The mixture is then stirred and heated to form a gel, which is subsequently combusted to produce the desired compound .
Industrial Production Methods
Industrial production of this compound compounds often involves large-scale synthesis using similar methods but with optimized reaction conditions to ensure high yield and purity. Techniques such as hydrothermal synthesis and chemical vapor deposition may also be employed to produce high-quality materials for specific applications .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt;erbium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of cobalt and erbium, as well as the presence of other elements or compounds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound compounds include ammonia, hydrogen peroxide, and various acids and bases. Reaction conditions such as temperature, pressure, and pH can significantly affect the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound compounds depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions can yield metallic forms of cobalt and erbium .
Wissenschaftliche Forschungsanwendungen
Cobalt;erbium compounds have a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of cobalt;erbium compounds varies depending on their application. In biological systems, these compounds can interact with cellular components, leading to antimicrobial or anticancer effects. The molecular targets and pathways involved often include interactions with DNA, proteins, and other cellular structures . In industrial applications, the magnetic properties of this compound compounds are exploited to enhance the performance of electronic devices .
Vergleich Mit ähnlichen Verbindungen
Cobalt;erbium compounds can be compared with other similar compounds, such as cobalt ferrite and erbium oxide. While cobalt ferrite is known for its high magnetic anisotropy and stability, erbium oxide is valued for its optical properties. This compound compounds combine the advantages of both elements, offering unique magnetic and optical properties that make them suitable for a wide range of applications .
List of Similar Compounds
- Cobalt ferrite (CoFe2O4)
- Erbium oxide (Er2O3)
- Cobalt oxide (Co3O4)
- Erbium fluoride (ErF3)
Eigenschaften
CAS-Nummer |
12017-20-8 |
|---|---|
Molekularformel |
Co2Er |
Molekulargewicht |
285.13 g/mol |
IUPAC-Name |
cobalt;erbium |
InChI |
InChI=1S/2Co.Er |
InChI-Schlüssel |
SSJPBVHFSPTTHV-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Co].[Er] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


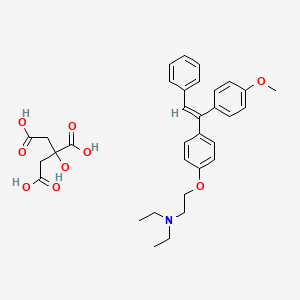
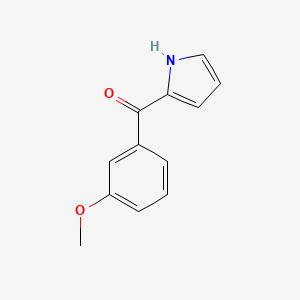
![N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide](/img/structure/B14713567.png)
![Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14713574.png)
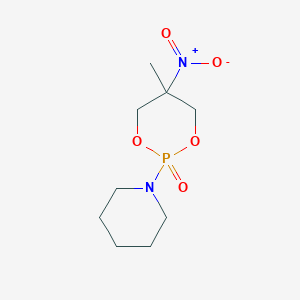

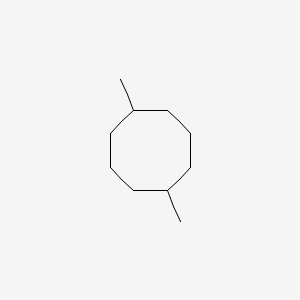
![4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14713600.png)
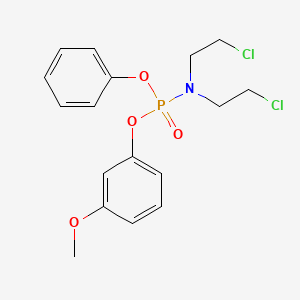
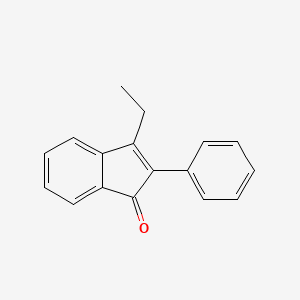

![1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea](/img/structure/B14713619.png)
